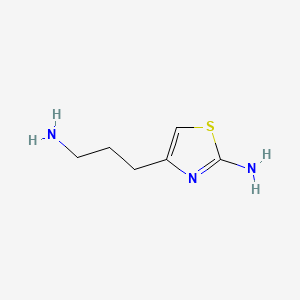

4-(3-Aminopropyl)-1,3-thiazol-2-amine

Vue d'ensemble

Description

4-(3-Aminopropyl)-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Mécanisme D'action

Target of Action

It’s worth noting that aminopropyl-based compounds are known to interact with various cellular targets, including nucleic acids and proteins .

Mode of Action

Due to its structural similarity to other aminopropyl-based compounds, it can be inferred that it may interact with its targets via hydrogen bonding and electrostatic interactions .

Biochemical Pathways

Polyamines, such as spermidine, are involved in various physiological activities in plants like chlorophyll fluorescence yield, stomatal conductance, and electron transport .

Pharmacokinetics

Similar compounds are known to exhibit diverse pharmacokinetic properties, including rapid absorption and elimination .

Result of Action

Related aminopropyl compounds are known to modulate downstream transcriptomic, proteomic, metabolomic, and hormonal pathways affecting growth, development, and stress tolerance .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminopropyl)-1,3-thiazol-2-amine typically involves the reaction of 2-aminothiazole with 3-bromopropylamine. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

4-(3-Aminopropyl)-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Various alkylated or acylated derivatives.

Applications De Recherche Scientifique

4-(3-Aminopropyl)-1,3-thiazol-2-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,4-Bis(3-aminopropyl)piperazine: This compound has a similar aminopropyl group but features a piperazine ring instead of a thiazole ring.

(3-Aminopropyl)triethoxysilane: This compound contains an aminopropyl group attached to a silane moiety, making it useful for surface functionalization.

Uniqueness

4-(3-Aminopropyl)-1,3-thiazol-2-amine is unique due to the presence of both the thiazole ring and the aminopropyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The thiazole ring provides aromatic stability and the potential for π-π interactions, while the aminopropyl group enhances solubility and facilitates interactions with biological targets.

Activité Biologique

4-(3-Aminopropyl)-1,3-thiazol-2-amine is a compound that belongs to the thiazole family, known for its diverse biological activities. Thiazole derivatives have been extensively studied for their potential in medicinal chemistry due to their ability to interact with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The structure of this compound features a thiazole ring substituted with an aminopropyl group. This configuration is crucial for its biological activity, as the thiazole moiety often participates in interactions with biological macromolecules.

Thiazole derivatives, including this compound, exhibit various mechanisms of action:

- Tubulin Inhibition : Similar compounds have shown the ability to inhibit tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest in cancer cells. For instance, related compounds have been reported to induce G2/M phase arrest in SGC-7901 cells by inhibiting tubulin assembly .

- Antimicrobial Activity : Some studies suggest that thiazole derivatives possess antimicrobial properties. The presence of the amino group enhances the interaction with bacterial cell walls, potentially leading to increased antibacterial efficacy .

Biological Activity Studies

Several studies have evaluated the biological activity of compounds related to or derived from this compound. Below are key findings from relevant research:

Antiproliferative Activity

A series of thiazole derivatives were synthesized and tested for antiproliferative effects on various cancer cell lines. One notable compound demonstrated IC50 values ranging from 0.36 to 0.86 μM against human cancer cell lines, indicating significant antiproliferative activity .

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | 0.36 - 0.86 | SGC-7901 |

| This compound | TBD | TBD |

Neuroprotective Effects

In a study evaluating neuroprotective properties against oxidative stress in PC12 cells, certain thiazole derivatives exhibited protective effects by reducing reactive oxygen species (ROS) levels and enhancing cell viability .

Antimicrobial Properties

Research has indicated that thiazole derivatives can exhibit significant antibacterial and antifungal activities. For example, compounds with halogen substitutions showed enhanced activity against Gram-positive bacteria and fungi such as Candida albicans .

Case Study 1: Tubulin Inhibition and Cancer Therapy

A study focused on the synthesis of N,4-diaryl-1,3-thiazole-2-amines found that these compounds effectively inhibited tubulin polymerization and induced cell cycle arrest in cancer cells. The most potent compound in this series was identified as a potential lead for further development in cancer therapy .

Case Study 2: Antimicrobial Activity

Another study highlighted the antimicrobial potential of thiazole derivatives against various pathogens. The introduction of specific substituents on the thiazole ring significantly enhanced antibacterial activity compared to standard antibiotics .

Propriétés

IUPAC Name |

4-(3-aminopropyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3S/c7-3-1-2-5-4-10-6(8)9-5/h4H,1-3,7H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOXZFXWMILDPTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650837 | |

| Record name | 4-(3-Aminopropyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136604-78-9 | |

| Record name | 2-Amino-4-thiazolepropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136604-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Aminopropyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.